molecular formula C19H21NO6 B3020380 2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide CAS No. 1090633-26-3

2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

Cat. No.: B3020380
CAS No.: 1090633-26-3
M. Wt: 359.378
InChI Key: QGRXYTOIHMWLLA-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a synthetic small molecule characterized by a phenoxy-acetamide backbone with a formyl group at the para position of the phenoxy ring and a 3,4,5-trimethoxyphenylmethyl substituent on the acetamide nitrogen. This compound is of interest in medicinal chemistry due to structural motifs associated with microtubule inhibition and antiproliferative activity, common in colchicine-binding site inhibitors .

Properties

IUPAC Name

2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-23-16-8-14(9-17(24-2)19(16)25-3)10-20-18(22)12-26-15-6-4-13(11-21)5-7-15/h4-9,11H,10,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRXYTOIHMWLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of 4-formylphenol, which is then reacted with 3,4,5-trimethoxybenzylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(4-carboxyphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide.

    Reduction: 2-(4-hydroxyphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide as an anticancer agent. It exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : In vitro assays demonstrated that the compound effectively inhibited the growth of breast cancer cells by inducing G1 phase cell cycle arrest and promoting apoptosis through mitochondrial pathways .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers.

  • Case Study : In an animal model of arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Activity

Due to its chemical structure, this compound exhibits antioxidant properties. This can be beneficial in preventing oxidative stress-related diseases.

  • Research Findings : Studies indicated that the compound could scavenge free radicals effectively, thus protecting cells from oxidative damage .

Pharmacological Mechanisms

The pharmacological effects of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can act as a modulator for certain receptors that play a role in pain and inflammation pathways.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key Structural Features
  • Core Structure : The compound shares the N-(3,4,5-trimethoxyphenyl)methyl acetamide moiety with several derivatives, which is critical for tubulin polymerization inhibition .
  • Phenoxy Substituent: The 4-formylphenoxy group distinguishes it from analogues with alternative substituents (e.g., thioether, indole, or pyrazole groups).
Notable Analogues

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide Replaces the phenoxy group with a thiazolidine-dione ring. Exhibits IC50 values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), suggesting lower potency compared to the target compound (compound 18 in , which showed higher activity) .

N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) Features a benzothiazole substituent instead of phenoxy. Demonstrates a pIC50 of 7.8 against CK-1δ, with a GlideXP score of -3.78 kcal/mol, indicating moderate binding affinity .

2-((4-Oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide Incorporates a quinazolinone-thioether scaffold. Shows GI50 values as low as 3.16 µM (compound C in ), outperforming 5-fluorouracil (GI50 = 22.60 µM) .

N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Substitutes phenoxy with an indole-pyrazole hybrid.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Rf Value Key Substituent Effects
Target Compound Not reported Not reported Not reported Formyl group enhances electrophilicity
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 84 54 0.28 Fluorine increases metabolic stability
Indole-Pyrazole Hybrid (7a–7r) 168–169 47 Not reported Pyrazole improves solubility
Quinazolinone Derivatives 74–84 51–82 0.28–0.65 Thioether linkage enhances lipophilicity

Key Findings and Implications

Structural Flexibility : The 3,4,5-trimethoxyphenyl group is a conserved motif for microtubule disruption, while substituents on the acetamide backbone (e.g., formyl, thioether, indole) modulate potency and pharmacokinetics .

Activity Trends: Thioether and quinazolinone derivatives exhibit superior anticancer activity (GI50 < 10 µM) compared to phenoxy or benzothiazole analogues .

Synthetic Challenges : Higher yields (e.g., 82% for compound 30) are achieved with electron-withdrawing substituents (e.g., fluorine), whereas bulkier groups (e.g., indole) reduce efficiency .

Biological Activity

The compound 2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a synthetic organic molecule that has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21NO4C_{19}H_{21}NO_4. Its structure features a formyl group attached to a phenoxy ring, along with a trimethoxyphenyl moiety. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular Weight329.38 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log PNot available

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of phenolic compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may exert its anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis. Specifically, it may influence the expression of genes related to tumor growth and survival.

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. For example, studies have documented minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Bacillus cereus for structurally similar phenolic compounds.

  • Case Study : A study demonstrated that certain derivatives exhibited potent antimicrobial activity, suggesting that this compound could possess similar properties.

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to its phenolic structure. Antioxidants are crucial in mitigating oxidative stress-related damage in cells.

  • Research Findings : In vitro assays have shown that related phenolic compounds can scavenge free radicals effectively, indicating potential health benefits in preventing oxidative damage.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various phenolic compounds on human cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant cytotoxic effects against breast and colon cancer cells.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of phenolic derivatives. The study found that certain modifications to the chemical structure enhanced the efficacy against Gram-positive and Gram-negative bacteria. This suggests that further research into this compound could yield promising antimicrobial agents.

Q & A

Q. What are the key considerations for optimizing the synthetic route of 2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide?

Answer: Optimization requires evaluating reaction conditions (solvent, temperature, catalysts) and protecting group strategies. For example, in analogous acetamide syntheses (e.g., AZD8931 in ), multi-step routes with low yields (2–5%) highlight the need for selective coupling of phenoxy and trimethoxyphenylmethyl groups. Key steps include:

  • Formylation : Ensuring regioselectivity at the 4-position of phenoxy precursors.
  • Amide Coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to minimize racemization.
  • Purification : Chromatography or recrystallization to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Use a combination of spectroscopic and crystallographic methods:

  • NMR : Confirm the presence of formyl (δ ~9.8–10.2 ppm) and trimethoxy groups (δ ~3.8–4.0 ppm).
  • Mass Spectrometry : Verify molecular weight (e.g., exact mass via HRMS).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated in structurally similar N-(4-chloro-2-nitrophenyl)acetamide derivatives (). Discrepancies in bond angles (e.g., nitro group torsion angles) may indicate synthetic impurities .

Advanced Research Questions

Q. How should researchers design experiments to analyze contradictions in bioactivity data across studies?

Answer: Contradictions often arise from variations in assay conditions or compound purity. Methodological recommendations:

  • Standardize Bioassays : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines.
  • Purity Validation : Employ HPLC (≥95% purity threshold) to rule out impurities as confounding factors. For example, impurities in sulfonamide analogs () skewed IC50 values by 20–30% .
  • Solubility Adjustments : Address solubility issues (e.g., >61.3 µg/mL in DMSO, as noted in ) using co-solvents like Cremophor EL .

Q. What advanced computational methods can predict the environmental fate of this compound?

Answer: Leverage tools from environmental chemistry frameworks (e.g., Project INCHEMBIOL in ):

  • QSPR Models : Predict biodegradation pathways using substituent electronic parameters (e.g., Hammett constants for methoxy/formyl groups).
  • Molecular Dynamics : Simulate interactions with soil organic matter, critical for assessing persistence in ecosystems .
  • Ecotoxicity Profiling : Cross-reference with databases like PubChem to identify structural analogs (e.g., chlorophenoxy acetamides in ) with known ecotoxicological data .

Q. How can crystallographic data resolve discrepancies in reported molecular interactions?

Answer: X-ray diffraction can clarify intermolecular forces affecting biological activity. For example:

  • Hydrogen Bonding : In N-(4-chloro-2-nitrophenyl)acetamide (), C–H⋯O interactions stabilize crystal packing, which may correlate with membrane permeability.
  • π-Stacking : Trimethoxyphenyl groups may engage in stacking with aromatic residues in target proteins (e.g., tubulin), as seen in colchicine analogs .
  • Torsional Strain : Deviations in nitro group planarity (e.g., O–N–C–C torsion angles) impact conformational stability .

Q. What methodologies are recommended for studying metabolic stability in vitro?

Answer:

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS/MS.
  • CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 isoforms, critical given the compound’s methoxy groups ().
  • Reactive Metabolite Trapping : Employ glutathione or cyanide to trap electrophilic intermediates .

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